molecular formula C13H16N2OS2 B2825341 N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 941964-20-1

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2825341
CAS No.: 941964-20-1
M. Wt: 280.4
InChI Key: MYHMRVLPXDAFKG-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a bifunctional thiophene-derived carboxamide featuring a dimethylaminoethyl linker. The molecule comprises two thiophene rings: one as the carboxamide backbone and another as a substituent on the ethylamine chain.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-15(2)10(11-5-3-7-17-11)9-14-13(16)12-6-4-8-18-12/h3-8,10H,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHMRVLPXDAFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CS1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves the following steps:

    Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).

    Synthesis of 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.

    Formation of 2-thiopheneacetaldehyde oxime: This is done by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.

    Reduction to 2-thiopheneethylamine: The final step involves reducing 2-thiopheneacetaldehyde oxime to obtain 2-thiopheneethylamine.

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of carbonyl groups can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Antiviral Properties
Recent studies have highlighted the antiviral potential of thiophene derivatives, including N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide. These compounds have shown effectiveness against various viruses, particularly in inhibiting viral replication processes. For instance, similar compounds have been evaluated for their ability to inhibit the dengue virus and other flaviviruses, showcasing their potential as antiviral agents .

Antitumor Activity
Thiophene derivatives are also being investigated for their anticancer properties. Research indicates that modifications in the thiophene structure can lead to enhanced interactions with biological targets, potentially inhibiting tumor growth. The specific compound may exhibit similar properties, contributing to ongoing cancer research efforts aimed at developing novel therapeutic agents .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic synthesis techniques. The following general steps outline a common synthetic pathway:

  • Formation of Thiophene Ring : The initial step often involves the synthesis of the thiophene ring through cyclization reactions.
  • Introduction of Dimethylamino Group : This is achieved via nucleophilic substitution reactions where dimethylamine is introduced to the thiophene structure.
  • Carboxamide Formation : The final step involves the conversion of a carboxylic acid derivative into the corresponding carboxamide, completing the synthesis.

Material Science Applications

Conductive Polymers
Thiophene derivatives are widely used in the development of conductive polymers due to their excellent electrical properties. This compound can serve as a building block for polymeric materials that are utilized in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices can enhance conductivity and stability under operational conditions.

Case Studies and Research Findings

Study ReferenceApplication FocusKey Findings
Antiviral ActivityDemonstrated inhibition of dengue virus replication with low cytotoxicity.
Antitumor ActivityEvaluated as a potential inhibitor for various cancer cell lines, showing promising results against specific targets.
Material ScienceInvestigated for use in conductive polymer applications, enhancing electronic performance.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors, modulating biological processes such as cell signaling and metabolism. The exact mechanism depends on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are structurally or functionally related to the target molecule, based on shared carboxamide linkages, thiophene/heterocyclic cores, or dimethylamino substituents:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Core Structure Key Substituents Biological Activity Reference
N-(2-Nitrophenyl)thiophene-2-carboxamide C11H8N2O3S 248.26 Thiophene-carboxamide 2-Nitrophenyl Antibacterial, antifungal, genotoxic
Methyl 2-(thiophene-2-carboxamido)benzoate C14H11NO3S 273.30 Thiophene-carboxamide Methyl benzoate N/A (structural studies only)
3,6-Dichloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide C15H9Cl2F3N2O3 393.15 Pyridine-carboxamide 3,6-Dichloro, dimethylaminoethyl-thiophene Not reported
N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride C15H20ClN3O2 309.79 Quinoline-carboxamide 4-Hydroxy, dimethylaminopropyl Pharmacological (kynurenine pathway modulation)
Key Observations:

Core Structure Variations: The target molecule and N-(2-nitrophenyl)thiophene-2-carboxamide share a thiophene-carboxamide backbone but differ in substituents (dimethylaminoethyl vs. nitrophenyl) . The pyridine analog () replaces the thiophene-carboxamide with a pyridine ring, introducing chlorine and fluorine atoms, which may enhance lipophilicity .

Amino Groups: Dimethylaminoethyl substituents (target molecule and pyridine analog) may improve solubility and enable protonation at physiological pH, aiding membrane permeability .

Planarity and Conformation :

  • Methyl 2-(thiophene-2-carboxamido)benzoate exhibits near-planar geometry due to conjugation between the carboxamide and benzoate groups, a feature that may influence crystallinity and stability .

Crystallographic and Physicochemical Data

Table 2: Crystallographic Parameters (Selected Compounds)
Compound Name Dihedral Angles (Core Rings) Hydrogen Bonding Bond Lengths (C=O, C-N) Reference
N-(2-Nitrophenyl)thiophene-2-carboxamide 13.53° (A), 8.50° (B) Weak C–H⋯O/S interactions; S(6) motif C=O: 1.226 Å; C–N: 1.365 Å
Methyl 2-(thiophene-2-carboxamido)benzoate Planar (torsion ~179.6°) N–H⋯O (restrained) C=O: 1.226 Å; C–N: 1.365 Å
  • Planarity : Both thiophene-carboxamides exhibit planarity in their carboxamide regions, critical for π-π stacking and crystal packing .

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (CAS No. 941964-20-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N2OS
  • Molecular Weight : 280.4 g/mol
  • Structural Characteristics : The compound features a thiophene ring, a dimethylamino group, and an amide functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its potential as an anticancer agent and its interactions with biological targets.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, in studies involving thalidomide analogs, it was found that modifications to the thiophene structure could enhance growth inhibition in cancer cell lines while sparing non-tumorigenic cells. This selectivity is crucial for reducing side effects in therapeutic applications .

Case Study : In a comparative analysis of thiophene derivatives, one compound demonstrated an EC50 value of 1.96 mg/L against specific cancer cell lines, suggesting that structural modifications can lead to enhanced bioactivity .

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs), altering their signaling pathways and affecting cellular responses .

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the formation of the thiophene ring followed by amide coupling reactions.

Synthetic Route Example:

  • Formation of Thiophene Derivative : Synthesize the thiophene core using standard heterocyclic chemistry.
  • Amide Bond Formation : React the thiophene derivative with an appropriate amine under acidic conditions to form the desired amide.

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other structurally related compounds.

Compound NameMolecular FormulaEC50 (mg/L)Biological Activity
Compound AC13H16N2OS1.96Anticancer
Compound BC14H18N4OS4.69Antifungal
Compound CC15H20N3OS7.55Antimicrobial

Future Directions in Research

Further research is warranted to explore:

  • In Vivo Studies : Investigating the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : Detailed exploration of molecular targets and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Understanding how variations in structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling dimethylaminoethyl derivatives with thiophene-2-carboxylic acid. Key steps include condensation under controlled conditions (e.g., using DMF or dichloromethane as solvents) and purification via column chromatography. Reaction parameters (temperature, solvent choice, time) must be optimized to achieve >70% yield and >95% purity .
  • Key Data : Yield optimization studies show that solvent polarity significantly impacts reaction efficiency, with DMF favoring higher yields compared to THF .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation employs Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS) , and X-ray crystallography . For example, NMR can confirm the presence of the dimethylamino group (δ ~2.2 ppm for N-(CH₃)₂) and thiophene protons (δ ~6.8–7.5 ppm) .
  • Key Data : X-ray studies of analogous compounds reveal dihedral angles between aromatic rings (e.g., 8.5–13.5°), critical for understanding conformational stability .

Advanced Research Questions

Q. How can contradictory cytotoxicity data across cell lines be resolved?

  • Methodological Answer : Discrepancies may arise due to variations in cell permeability, metabolic activity, or assay conditions (e.g., incubation time). Resolve by:

  • Conducting dose-response curves (IC₅₀ values) across multiple cell lines.
  • Using molecular docking to compare binding affinities with target proteins (e.g., kinases or receptors).
  • Validating via Western blotting to assess downstream pathway modulation (e.g., apoptosis markers like caspase-3) .
    • Key Data : Analogous compounds show IC₅₀ ranges of 2–50 µM in cancer cells, with selectivity linked to substituent electronegativity .

Q. What strategies mitigate side reactions during functional group modifications?

  • Methodological Answer : To avoid undesired by-products (e.g., oxidation of thiophene rings):

  • Use protecting groups (e.g., tert-butoxycarbonyl for amines) during derivatization.
  • Employ low-temperature conditions (−20°C) for reactions involving reactive electrophiles.
  • Monitor reaction progress via HPLC to isolate intermediates .
    • Key Data : Side reactions in analogous compounds are reduced by 40% when using acetyl protection for hydroxyl groups .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer : Mechanistic insights are gained through:

  • Surface Plasmon Resonance (SPR) to measure real-time binding kinetics (e.g., KD values).
  • Molecular Dynamics Simulations to predict binding modes with targets like G-protein-coupled receptors.
  • Gene knockout models to validate target specificity (e.g., CRISPR-Cas9-edited cell lines) .
    • Key Data : Structural analogs exhibit KD values of 10–100 nM for serotonin receptors, correlating with in vivo efficacy .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity?

  • Methodological Answer : Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Pair with ANOVA for multi-group comparisons and principal component analysis (PCA) to identify outliers in high-throughput datasets .
  • Key Data : Hill coefficients >1.5 indicate positive cooperativity in receptor binding, as seen in related thiophene carboxamides .

Q. How can crystallization challenges be addressed for X-ray studies?

  • Methodological Answer : Optimize crystallization via:

  • Solvent vapor diffusion (e.g., acetonitrile/water mixtures).
  • Seeding techniques to induce nucleation.
  • Temperature gradients (4–25°C) to control crystal growth .
    • Key Data : Crystals of similar compounds form in orthorhombic space groups (e.g., P2₁2₁2₁) with Z = 4 .

Contradiction Resolution

Q. Why do computational and experimental binding affinity data sometimes conflict?

  • Methodological Answer : Discrepancies arise from:

  • Implicit solvent models in simulations vs. buffer conditions in vitro.
  • Protein flexibility (e.g., induced-fit vs. rigid docking).
  • Resolution: Use explicit solvent MD simulations and validate with isothermal titration calorimetry (ITC) .
    • Key Data : MD simulations of analogs show RMSD <2 Å for receptor-ligand complexes, aligning with ITC-derived ΔG values .

Structural & Functional Insights

Q. How do structural modifications (e.g., substituting thiophene with furan) impact bioactivity?

  • Methodological Answer : Compare analogs via:

  • SAR (Structure-Activity Relationship) studies.
  • Electrostatic potential maps to assess charge distribution.
  • ADMET profiling (e.g., LogP, metabolic stability) .
    • Key Data : Furan substitution reduces cytotoxicity (IC₅₀ increases by 3–5×) but improves aqueous solubility (LogP decreases by 0.8) .

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